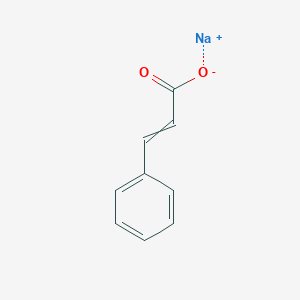![molecular formula C16H14O5 B018589 [3-(hydroxymethyl)phenyl] 2-acetyloxybenzoate CAS No. 287118-98-3](/img/structure/B18589.png)
[3-(hydroxymethyl)phenyl] 2-acetyloxybenzoate
Overview
Description
2-(Acetyloxy)benzoic acid 3-(hydroxymethyl)phenyl ester is an organic compound with the molecular formula C16H14O5. It is a derivative of benzoic acid and is known for its applications in various chemical and pharmaceutical processes .
Mechanism of Action
Target of Action
It is known that this compound is an intermediary in the preparation of nitroaspirin .
Mode of Action
It is known that it plays a crucial role in the synthesis of nitroaspirin . More research is needed to fully understand its interaction with its targets and the resulting changes.
Biochemical Pathways
It is known that it is involved in the synthesis of nitroaspirin , which suggests that it may play a role in pathways related to the action of aspirin and its derivatives.
Pharmacokinetics
Its molecular weight is 28628 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
As an intermediary in the synthesis of nitroaspirin , it likely contributes to the therapeutic effects of this drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)benzoic acid 3-(hydroxymethyl)phenyl ester typically involves esterification reactions. One common method is the reaction of 2-(Acetyloxy)benzoic acid with 3-(hydroxymethyl)phenol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)benzoic acid 3-(hydroxymethyl)phenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine.
Major Products Formed
Hydrolysis: 2-(Acetyloxy)benzoic acid and 3-(hydroxymethyl)phenol.
Oxidation: 2-(Acetyloxy)benzoic acid and 3-carboxyphenyl ester.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Acetyloxy)benzoic acid 3-(hydroxymethyl)phenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
2-(Acetyloxy)benzoic acid: Known for its use as an analgesic and anti-inflammatory agent.
3-(Hydroxymethyl)phenol: Used in the synthesis of various pharmaceuticals and fine chemicals.
Benzoic acid derivatives: A broad class of compounds with diverse applications in medicine, food preservation, and cosmetics
Uniqueness
2-(Acetyloxy)benzoic acid 3-(hydroxymethyl)phenyl ester is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions and biological processes. Its ability to release active components upon hydrolysis makes it a valuable compound in drug development and other applications .
Properties
IUPAC Name |
[3-(hydroxymethyl)phenyl] 2-acetyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-11(18)20-15-8-3-2-7-14(15)16(19)21-13-6-4-5-12(9-13)10-17/h2-9,17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNPCXQRPQWCKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430849 | |
| Record name | 3-(Hydroxymethyl)phenyl 2-(acetyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287118-98-3 | |
| Record name | 3-(Hydroxymethyl)phenyl 2-(acetyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The paper focuses on NCX-4016, a nitric oxide-releasing derivative of aspirin. What is the significance of studying 2-(Acetyloxy)benzoic acid 3-(hydroxymethyl)phenyl ester (NCX-4017) alongside NCX-4016?
A1: NCX-4017 serves as a crucial control in this study. It is structurally very similar to NCX-4016 but lacks the ability to release nitric oxide. This difference allows researchers to isolate and understand the specific effects of nitric oxide on immune cells. The study demonstrates that while both NCX-4016 and NCX-4017 inhibit prostaglandin formation (similar to aspirin and other COX inhibitors), only NCX-4016, the nitric oxide-releasing compound, significantly impacts cytokine release and cellular bioenergetics in lymphocytes and monocytes []. This finding highlights that the immunomodulatory effects observed with NCX-4016 are directly linked to its nitric oxide-releasing properties, a characteristic absent in NCX-4017.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B18532.png)





